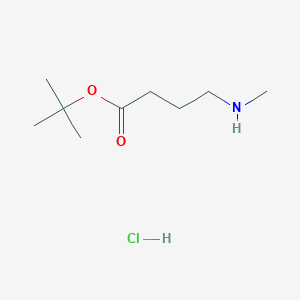

Tert-butyl 4-(methylamino)butanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(methylamino)butanoate hydrochloride is an organic compound with the molecular formula C9H20ClNO2 . It is a solid substance and its CAS number is 1246527-48-9 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is mentioned that it can be used in the synthesis of other compounds, particularly as an important intermediate in organic synthesis .Molecular Structure Analysis

The linear formula of this compound is C9H20ClNO2 . The molecular weight is 209.72 .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a predicted boiling point of 223.2±23.0 °C and a predicted density of 0.914±0.06 g/cm3 . The pKa is predicted to be 10.26±0.10 .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, closely related to tert-butyl compounds, have been identified as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared in high yields and facilitate the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This methodology serves as a foundation for developing new ligands for asymmetric catalysis (Ellman et al., 2002).

Organic Chemistry Transformations

Tert-butyl hydroperoxide (TBHP)-promoted reactions involving isonitriles with formamides demonstrate the chemical versatility of tert-butyl derivatives. This process leads to phenanthridine 6-carboxamides, showcasing the potential of tert-butyl compounds in facilitating organic transformations and synthesizing complex organic structures with functional groups tolerance (Feng et al., 2014).

Material Science Applications

Polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) linked with 4-tert-butylcatechol demonstrate tert-butyl compounds' significance in material science. These polymers exhibit high thermal stability, solubility in various solvents, and the ability to form transparent, flexible, and tough films. Such materials are crucial for developing new polymers with desirable physical properties for industrial applications (Hsiao et al., 2000).

Bioremediation and Environmental Chemistry

Studies on methyl tert-butyl ether (MTBE) and its interaction with weeping willows (Salix babylonica L.) highlight the environmental chemistry aspect of tert-butyl derivatives. This research demonstrates MTBE's uptake, metabolism, and phytoremediation potential, suggesting avenues for cleaning up environmental pollutants using plant systems (Yu & Gu, 2006).

Enzymatic Synthesis

The biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides demonstrates the application of tert-butyl compounds in enzymatic synthesis processes. This study outlines an efficient method for producing key intermediates for pharmaceuticals like atorvastatin and rosuvastatin, highlighting the intersection of chemical synthesis and biotechnology (Liu et al., 2018).

Safety and Hazards

Tert-butyl 4-(methylamino)butanoate hydrochloride is classified as a warning substance according to the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

While specific future directions for Tert-butyl 4-(methylamino)butanoate hydrochloride were not found in the search results, it is noted that it can be used in the synthesis of other compounds, particularly as an important intermediate in organic synthesis . This suggests potential applications in the development of new organic compounds.

Eigenschaften

IUPAC Name |

tert-butyl 4-(methylamino)butanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8(11)6-5-7-10-4;/h10H,5-7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSYCXRCAOZNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246527-48-9 |

Source

|

| Record name | tert-butyl 4-(methylamino)butanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

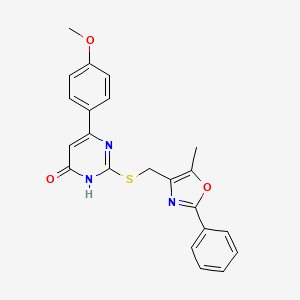

![4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2678934.png)

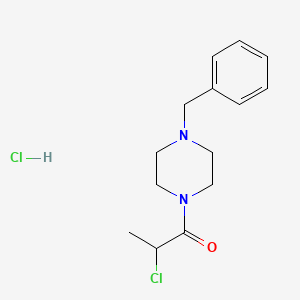

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)

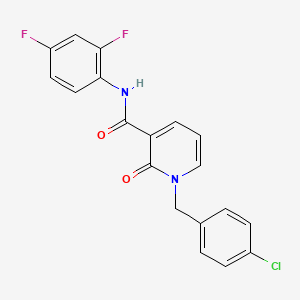

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)

![3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL](/img/structure/B2678943.png)